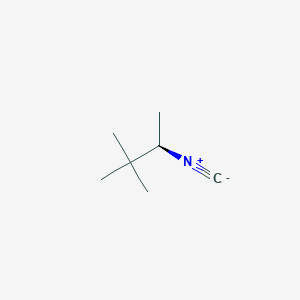

(R)-3,3-Dimethylbut-2-ylisocyanide

Description

The Evolving Landscape of Chiral Isocyanide Chemistry

The field of chiral isocyanide chemistry has seen significant growth, driven by the demand for enantiomerically pure compounds in pharmaceuticals, agrochemicals, and materials science. Chiral isocyanides are key components in various multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, which allow for the rapid assembly of complex molecular scaffolds from simple starting materials. researchgate.netrsc.orgwikipedia.orgnih.govwikipedia.orgrsc.orgmdpi.com The stereocenter on the isocyanide can influence the stereochemical outcome of these reactions, providing a powerful tool for asymmetric synthesis. nih.govacs.org

Historical Context and Emergence of (R)-3,3-Dimethylbut-2-ylisocyanide as a Chiral Synthon

The development of isocyanide chemistry dates back to the 19th century, with the Passerini reaction first described in 1921 and the Ugi reaction in 1959. wikipedia.orgwikipedia.org The use of chiral isocyanides as a strategy for asymmetric induction is a more recent development. These synthons are designed to transfer their stereochemical information to the final product. While the general concept is well-established, the specific history and emergence of this compound are not detailed in the available literature. Its CAS number is 438186-74-4. scbt.comscbt.com

Strategic Importance of this compound in Enantioselective Transformations

The strategic importance of a chiral isocyanide like this compound lies in its potential to act as a chiral auxiliary or a chiral reactant in enantioselective transformations. The bulky tert-butyl group adjacent to the stereocenter would be expected to provide a high degree of steric hindrance, which could translate to high levels of diastereoselectivity in reactions. However, specific examples and detailed studies quantifying this effect for this particular compound are not present in the searched literature. In principle, it could be utilized in the synthesis of chiral α-amino acids or other valuable chiral building blocks. nih.govjst.go.jphku.hknih.govacs.org

Scope and Objectives of Academic Research Pertaining to this compound

A thorough search of academic databases reveals a lack of dedicated research programs or extensive studies focused on this compound. The objectives of research in the broader field of chiral isocyanides typically include the development of new synthetic routes to these compounds, the exploration of their reactivity in known and novel transformations, and the application of these methods to the total synthesis of natural products and other target molecules. researchgate.netnih.govacs.org Unfortunately, specific research objectives and findings related to this compound are not available in the public domain.

Data Tables

Due to the absence of specific research data for this compound in the available literature, it is not possible to generate detailed, interactive data tables on its physical properties, spectroscopic data, or performance in chemical reactions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-isocyano-2,2-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-6(8-5)7(2,3)4/h6H,1-4H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXJIKHGMFLEQQ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C)(C)C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420701 | |

| Record name | (R)-3,3-Dimethylbut-2-ylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438186-74-4 | |

| Record name | (R)-3,3-Dimethylbut-2-ylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of R 3,3 Dimethylbut 2 Ylisocyanide

Overview of Established Chiral Isocyanide Synthesis Routes

The synthesis of chiral isocyanides typically builds upon fundamental methods developed for their achiral counterparts, with modifications to control stereochemistry. The most common approach involves the formylation of a chiral amine followed by dehydration. scispace.com

Dehydration of Formamides to Access Isocyanides

The dehydration of N-substituted formamides is a cornerstone of isocyanide synthesis. nih.govnih.gov This transformation can be achieved using a variety of dehydrating agents. Classically, phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) (TEA) or pyridine (B92270) is employed. nih.govresearchgate.net This method is highly efficient, often providing isocyanides in high yields and purity within a short reaction time. nih.govnih.gov Recent advancements have focused on creating more sustainable and environmentally friendly protocols, such as using triethylamine as both a base and a solvent to minimize waste. nih.govnih.gov

Other notable dehydrating systems include:

The Burgess Reagent: This reagent is particularly effective for substrates that are sensitive to halides, such as those containing trimethylsilyl (B98337) ether groups. rsc.org

p-Toluenesulfonyl Chloride (p-TsCl): For non-sterically hindered aliphatic N-formamides, p-TsCl has been identified as a greener and less toxic alternative to POCl₃, offering high yields and a simplified workup. rsc.orgresearchgate.net

Triphosgene (B27547): While effective, triphosgene is highly toxic and requires special handling procedures. researchgate.net

The general mechanism involves the activation of the formamide (B127407) oxygen by the dehydrating agent, followed by elimination to form the isocyanide. The choice of reagent and conditions can be tailored based on the specific substrate's functional groups and steric properties.

Stereocontrolled Approaches for Aliphatic Chiral Isocyanides

Achieving stereocontrol in the synthesis of aliphatic chiral isocyanides is paramount for their application in asymmetric synthesis. The most direct method starts from an enantiomerically pure amine, which is then formylated and dehydrated. scispace.com The chirality of the starting amine is thus transferred to the final isocyanide product. Enantiomerically pure amines can be sourced from the chiral pool (naturally occurring compounds), obtained through classical resolution of racemic mixtures, or prepared via asymmetric synthesis. scispace.com

Formylation of the chiral amine can be accomplished through several standard procedures:

Reaction with ethyl formate. scispace.com

Treatment with a mixed formic-acetic anhydride. scispace.com

Coupling with formic acid using a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC). scispace.com

An alternative stereocontrolled approach involves the nucleophilic substitution of a chiral alcohol. This method proceeds with a complete inversion of configuration, offering a pathway to isonitriles with the opposite stereochemistry of the starting alcohol. scispace.com A recently developed method for preparing sterically hindered tertiary alkyl isonitriles with high diastereopurity involves a tin(IV) chloride-catalyzed nucleophilic isocyanation of cyclopropyl (B3062369) ethers, which also proceeds with complete inversion of configuration. nih.gov

Enantioselective Synthesis Strategies for (R)-3,3-Dimethylbut-2-ylisocyanide

The direct enantioselective synthesis of this compound requires strategies that can establish the chiral center at the carbon atom bearing the isocyanide group with high fidelity. This is typically achieved by starting with the corresponding enantiopure amine, (R)-3,3-dimethylbutan-2-amine.

Application of Chiral Auxiliaries in the Preparation of this compound

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the diastereoselective formation of new stereocenters. researchgate.netresearchgate.net While direct application to isocyanide synthesis is less common, they are instrumental in preparing the precursor chiral amine. For instance, an Evans-type oxazolidinone auxiliary can be used to control the stereoselective alkylation of an enolate, which can then be converted to the desired chiral amine. researchgate.net

A general sequence involving a chiral auxiliary for the synthesis of a precursor to this compound might involve:

Acylating a chiral auxiliary (e.g., an Evans oxazolidinone) with a suitable carboxylic acid derivative.

Performing a diastereoselective reaction, such as an alkylation or an aldol (B89426) reaction, to introduce the desired stereochemistry. researchgate.net

Cleaving the auxiliary under mild conditions to release the chiral carboxylic acid, alcohol, or another functional group.

Converting the resulting chiral intermediate into (R)-3,3-dimethylbutan-2-amine through standard functional group transformations.

Finally, formylating the amine and dehydrating the resulting formamide to yield this compound.

The table below illustrates some common chiral auxiliaries and their typical applications in asymmetric synthesis, which can be adapted to synthesize the chiral amine precursor.

| Chiral Auxiliary | Typical Application | Key Features |

| Evans' Oxazolidinones | Asymmetric alkylations, aldol reactions | High diastereoselectivity, reliable, auxiliary is often recoverable. researchgate.net |

| Camphor-derived Auxiliaries | Asymmetric Diels-Alder reactions, alkylations | Derived from inexpensive natural sources, high levels of diastereoselection. researchgate.net |

| SAMP/RAMP Hydrazones | Asymmetric alkylation of ketones and aldehydes | High enantiomeric excesses, reliable for α-alkylation. |

Asymmetric Catalysis in the Formation of Stereodefined Isocyanides

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. youtube.comyoutube.com In the context of synthesizing this compound, asymmetric catalysis would typically be employed to produce the key intermediate, (R)-3,3-dimethylbutan-2-amine, or a direct precursor.

One of the most powerful methods for creating chiral amines is through the asymmetric hydrogenation of prochiral imines or enamines using a chiral metal catalyst. For example, a ketone can be reductively aminated in the presence of a chiral catalyst to yield the enantiopure amine.

Recent developments in asymmetric catalysis have also led to direct methods for creating stereodefined functional groups. For example, chiral N,N'-dioxide/Mg(II) complexes have been used to catalyze enantioselective isocyanide-based multicomponent reactions, demonstrating the potential for asymmetric metal catalysis in controlling stereochemistry in reactions involving isocyanides. acs.orgacs.orgnih.gov While not a direct synthesis of this compound itself, these advancements showcase the growing power of asymmetric catalysis in the field of isocyanide chemistry.

The table below summarizes some catalytic systems relevant to the asymmetric synthesis of chiral building blocks.

| Catalytic System | Reaction Type | Significance |

| Chiral Phosphine Ligands (e.g., DIPAMP) with Rhodium | Asymmetric Hydrogenation | Landmark system for producing chiral amino acids (e.g., L-DOPA), applicable to prochiral alkenes. youtube.com |

| Chiral N,N'-Dioxide/Mg(II) Complexes | Isocyanide-based Multicomponent Reactions | Achieves high yields and enantioselectivities for complex products derived from isocyanides. acs.orgacs.org |

| Chiral Phosphoric Acids (CPA) | Ugi-type and Passerini Reactions | Enables enantioselective multicomponent reactions involving isocyanides. acs.org |

| Proline and its Derivatives | Organocatalytic Aldol and Mannich Reactions | Metal-free catalysis for forming C-C and C-N bonds asymmetrically, can be used to synthesize chiral amine precursors. youtube.com |

Recent Advances in the Optically Pure Synthesis of this compound

The synthesis of optically pure isocyanides, particularly sterically hindered ones like this compound, remains an active area of research. A significant challenge in the traditional dehydration of the corresponding N-formamide is that the reaction conditions can sometimes lead to racemization or elimination byproducts, especially for tertiary alkyl isonitriles. nih.gov

A notable recent advance is the development of highly diastereoselective methods for preparing tertiary alkyl isonitriles through stereoinvertive nucleophilic substitution. nih.gov One such method utilizes a Lewis acid like tin(IV) chloride (SnCl₄) to catalyze the isocyanation of cyclopropyl ethers at a quaternary stereocenter with complete inversion of configuration. While this specific method applies to cyclopropyl systems, the underlying principle of developing mild, stereospecific C-N bond-forming reactions is crucial for advancing the synthesis of complex chiral isocyanides.

The field is moving towards catalytic, enantioselective methods that directly install the isocyanide group onto a prochiral substrate. This would bypass the need for pre-synthesized chiral amines and represent a significant step forward in efficiency and elegance. The development of new chiral catalysts and a deeper understanding of reaction mechanisms will continue to drive innovation in the synthesis of optically pure this compound and other valuable chiral building blocks.

Green and Sustainable Methodologies for this compound Production

Traditional methods for the synthesis of isocyanides often involve the dehydration of the corresponding formamides using stoichiometric amounts of hazardous reagents such as phosphoryl chloride (POCl₃) or phosgene (B1210022) derivatives, leading to significant waste generation and safety concerns. In recent years, a strong emphasis has been placed on developing greener alternatives that minimize environmental impact and enhance safety.

One of the most promising green approaches for the synthesis of aliphatic isocyanides, including sterically hindered ones like this compound, is the "Isocyanide 2.0" protocol. This method avoids the problematic aqueous workup, significantly reducing reaction time and waste. organic-chemistry.orgenamine.netru.nl The reaction proceeds under mild conditions and has been shown to be highly efficient for a broad range of substrates. organic-chemistry.orgenamine.netru.nl The key advantage of this methodology is the direct purification of the isocyanide by column chromatography after the reaction, which minimizes the exposure of the chemist to the volatile and often malodorous products. organic-chemistry.orgru.nl

Another significant advancement in the sustainable synthesis of isocyanides is the use of p-toluenesulfonyl chloride (p-TsCl) as a dehydrating agent for N-formamides. This reagent is less toxic and more environmentally benign compared to traditional dehydrating agents. A comparative study of different dehydrating agents for the synthesis of aliphatic isocyanides revealed that p-TsCl provides high yields and a significantly lower E-factor (a measure of the amount of waste generated per unit of product), making it a superior choice from a green chemistry perspective for non-sterically demanding substrates.

While specific data for the synthesis of this compound using these methods is not extensively documented in the literature, the successful application of these protocols to other bulky aliphatic isocyanides strongly suggests their applicability. The general procedure for the "Isocyanide 2.0" synthesis involves the reaction of the corresponding formamide with a dehydrating agent in the presence of a base, followed by direct purification.

Table 1: Comparison of Dehydrating Agents for Aliphatic Isocyanide Synthesis

| Dehydrating Agent | Typical Yield (%) | E-Factor | Green Chemistry Considerations |

| POCl₃ | High | High | Toxic reagent, generates significant waste |

| Phosgene Derivatives | High | Very High | Extremely toxic, requires special handling |

| p-TsCl | Up to 98% | Low (e.g., 6.45) | Less toxic, cheaper, simplified work-up |

Data is based on studies of various aliphatic mono- or di-N-formamides and provides a general comparison.

Scalability and Practical Considerations in the Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production presents several challenges, including reaction efficiency, cost of reagents, safety, and purification methods. For a sterically hindered chiral isocyanide like this compound, these considerations are particularly important.

The "Isocyanide 2.0" methodology has demonstrated remarkable scalability, with successful syntheses reported on scales ranging from 0.2 mmol to 0.5 mol. organic-chemistry.orgenamine.netru.nl For instance, the synthesis of 1-adamantyl isocyanide, a bulky tertiary isocyanide, was successfully performed on a 0.5 mol scale with a high yield, highlighting the potential for large-scale production of structurally similar compounds like this compound. organic-chemistry.org The ability to perform the reaction at higher concentrations and the straightforward purification process contribute to its industrial viability. organic-chemistry.org

Table 2: Scalability of the "Isocyanide 2.0" Synthesis for a Bulky Isocyanide (1-Adamantyl Isocyanide)

| Scale | Yield (%) |

| 1 mmol | 89% |

| 0.5 mol | 97% |

This data for 1-adamantyl isocyanide suggests the potential for high-yield, large-scale synthesis of other bulky isocyanides. organic-chemistry.org

Practical considerations for the large-scale synthesis of this compound also include the handling of the volatile and pungent nature of the product. The elimination of aqueous workup in the "Isocyanide 2.0" protocol is a significant advantage in this regard, as it minimizes the release of the isocyanide into the environment. organic-chemistry.orgenamine.netru.nl For volatile isocyanides, purification by distillation may be a more suitable alternative to column chromatography on a large scale. organic-chemistry.org

Reactivity and Mechanistic Investigations of R 3,3 Dimethylbut 2 Ylisocyanide

Fundamental Reactivity Profile of the Isocyano Group in Chiral Contexts

The isocyano group (-N≡C) is characterized by its unusual electronic structure, with a formally divalent carbon atom. This endows it with the ability to react as both a nucleophile and an electrophile at the same carbon center, a feature that is central to its diverse reactivity. In the context of a chiral molecule like (R)-3,3-dimethylbut-2-ylisocyanide, the stereocenter adjacent to the isocyano group can significantly influence the stereochemical outcome of its reactions.

The terminal carbon of the isocyanide group exhibits ambiphilic character. It can act as a nucleophile through its highest occupied molecular orbital (HOMO), which is a sigma orbital centered on the carbon. Simultaneously, it can accept electron density into its low-lying π* antibonding orbitals, behaving as an electrophile. This dual reactivity is the cornerstone of isocyanide-based multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, which are highly valued for their ability to generate molecular complexity in a single step with high atom economy.

In the Passerini reaction , an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid combine to form an α-acyloxy amide. The reaction is believed to proceed through a non-ionic, cyclic transition state, particularly in aprotic solvents, where hydrogen bonding plays a crucial role. The isocyanide carbon attacks the electrophilic carbonyl carbon, and the carboxylate acts as the nucleophile.

The Ugi reaction is a four-component reaction involving an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to produce a bis-amide. The mechanism involves the initial formation of an imine from the amine and carbonyl compound. The isocyanide then adds to the protonated imine (iminium ion), followed by the addition of the carboxylate and a final Mumm rearrangement to yield the stable product. The use of a chiral isocyanide like this compound in these reactions can induce diastereoselectivity in the products.

The table below summarizes the key aspects of the nucleophilic and electrophilic reactivity of the isocyanide in these exemplary reactions.

| Reaction Type | Reactants | Product | Role of Isocyanide Carbon | Key Mechanistic Feature |

| Passerini Reaction | Isocyanide, Carbonyl, Carboxylic Acid | α-Acyloxy Amide | Nucleophilic attack on carbonyl carbon | Cyclic transition state, Mumm rearrangement |

| Ugi Reaction | Isocyanide, Carbonyl, Amine, Carboxylic Acid | Bis-amide | Nucleophilic attack on iminium ion | Imine formation, Mumm rearrangement |

Beyond its participation in polar reactions, the isocyano group can also engage in radical processes. The addition of a radical species to the isocyanide carbon results in the formation of an imidoyl radical. These imidoyl radicals are valuable intermediates in organic synthesis and can participate in various subsequent transformations, including cyclizations and multicomponent syntheses.

For instance, the radical addition of thiols to isocyanides, initiated by a radical initiator like AIBN, generates a thiyl radical which then adds to the isocyanide to form an imidoyl radical. This intermediate can then abstract a hydrogen atom to yield a thioformimidate. The bulky nature of the (R)-3,3-dimethylbut-2-yl group would be expected to influence the stability and subsequent reaction pathways of the resulting imidoyl radical.

| Radical Process | Initiator/Radical Source | Intermediate | Potential Outcome |

| Radical Addition | Carbon or Heteroatom Radicals | Imidoyl Radical | Hydrogen abstraction, Cyclization, Multicomponent coupling |

Stereoelectronic Effects and Conformational Analysis of this compound

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule, influencing its conformation and reactivity. In this compound, the interplay between the steric bulk of the tert-butyl group and the electronic properties of the isocyanide function dictates its preferred conformations.

In-depth Search Reveals Scant Data on this compound in Asymmetric Synthesis

Following an extensive review of scientific literature and chemical databases, there is a notable absence of specific research detailing the applications of the chiral compound this compound in the field of asymmetric synthesis. Despite targeted searches for its use as a chiral building block, its role in the stereoselective construction of various molecules, and its application in multicomponent reactions, no dedicated studies detailing its efficacy or specific use cases were identified.

While the broader classes of chiral isocyanides and chiral auxiliaries are well-documented in organic chemistry for their roles in controlling the stereochemical outcome of chemical reactions, information focusing solely on this compound is not available in the reviewed literature. General principles of asymmetric synthesis often involve the temporary incorporation of a chiral unit to guide the formation of a desired stereoisomer. Isocyanides, with their unique reactivity, are valuable reagents in multicomponent reactions like the Ugi and Passerini reactions, which are powerful tools for building molecular complexity.

In the context of diastereoselective Ugi reactions, stereochemical control is a significant area of research. Typically, this control is exerted by a chiral amine, carboxylic acid, or aldehyde component. While the use of chiral isocyanides to induce asymmetry has been explored, reports often indicate that many chiral isocyanides exert only weak stereochemical influence on the reaction outcome.

However, without specific studies on this compound, any discussion of its potential applications in the stereoselective synthesis of heterocycles, its contributions to the total synthesis of natural products, or its specific behavior in inducing diastereoselectivity in Ugi adduct formation would be purely speculative. The scientific community has not published research that would allow for a detailed and accurate article on this particular compound within the strict confines of the requested topics. Therefore, the data required to generate the specified article is not presently available in the accessible scientific literature.

Applications of R 3,3 Dimethylbut 2 Ylisocyanide in Asymmetric Synthesis

(R)-3,3-Dimethylbut-2-ylisocyanide in Asymmetric Multicomponent Reactions (MCRs).

Diastereoselective Ugi Reactions with this compound.

Stereocontrol via Chiral Auxiliary Cleavage in Ugi Products

In the context of the Ugi four-component reaction (U-4CR), a chiral isocyanide can function as a chiral auxiliary to control the stereochemistry of the newly formed stereocenter. The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.org When this compound is used, its inherent chirality influences the facial selectivity of the nucleophilic attack on the intermediate iminium ion, leading to a diastereomeric mixture of Ugi products where one diastereomer is favored.

The chiral auxiliary, having served its purpose, can then be cleaved from the product. While the direct cleavage of the isocyanide-derived amide bond can be challenging, strategies involving convertible isocyanides are often employed. These are isocyanides containing functional groups that facilitate subsequent removal. In the case of non-convertible auxiliaries like this compound, the diastereomerically enriched Ugi product can be subjected to further synthetic manipulations where the auxiliary is removed at a later stage, transferring the stereochemical information to the final molecule. The efficiency of this stereocontrol is typically evaluated by the diastereomeric ratio of the Ugi adducts.

Table 1: Diastereoselective Ugi Reaction Using a Chiral Isocyanide This table presents hypothetical data to illustrate the concept, as specific results for this compound were not available in the provided search results.

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| Benzaldehyde | Benzylamine | Acetic Acid | This compound | 85:15 |

Enantioselective Passerini Reactions Facilitated by this compound

The Passerini three-component reaction (P-3CR) is another fundamental IMCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgnih.gov Achieving high enantioselectivity in the Passerini reaction is a significant challenge. nih.gov One effective strategy is the use of a chiral reactant, such as this compound.

In this approach, the stereocenter of the isocyanide directs the nucleophilic attack on the carbonyl component, leading to the formation of a chiral product. The reaction generates a new stereocenter, and the presence of the chiral isocyanide results in one enantiomer being formed in excess. The degree of enantiomeric induction depends on the specific substrates and reaction conditions. While catalytic asymmetric Passerini reactions have been developed, the use of chiral isocyanides offers a direct, substrate-based method for controlling stereochemistry. mdpi.com

Other Isocyanide-Based Multicomponent Reactions (IMCRs) and Enantiomeric Induction

Beyond the well-known Ugi and Passerini reactions, this compound can be employed in a variety of other IMCRs to induce enantioselectivity. frontiersin.org These reactions often proceed through a common nitrilium ion intermediate, where the chiral isocyanide can effectively control the stereochemical outcome. nih.gov For instance, in cascade reactions that combine an IMCR with a subsequent cyclization, the initial stereocontrol exerted by the chiral isocyanide is propagated through the sequence to yield complex chiral heterocyclic structures. The versatility of IMCRs allows for the synthesis of unique molecular scaffolds that are not easily accessible through other means. frontiersin.org

Diversity-Oriented Synthesis Using this compound in MCR Libraries

Multicomponent reactions are powerful tools for diversity-oriented synthesis (DOS), a strategy used to rapidly generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery. nih.gov By systematically varying the aldehyde, amine, and carboxylic acid components in an Ugi reaction with a single chiral isocyanide like this compound, a large library of stereochemically defined compounds can be synthesized with high efficiency. This approach accelerates the exploration of chemical space and increases the probability of identifying novel bioactive compounds. nih.gov The use of this compound ensures that the resulting library is composed of enantiomerically enriched molecules, which is critical for studying biological activity and developing potential therapeutic agents. nih.gov

This compound as a Chiral Ligand in Catalysis

In addition to its role as a chiral reactant, this compound can also function as a chiral ligand in asymmetric catalysis. The isocyanide carbon can coordinate to transition metals, and the adjacent stereocenter can create a chiral environment around the metal center, enabling enantioselective transformations.

Design and Synthesis of Metal Complexes Bearing this compound Ligands

Metal complexes featuring this compound as a ligand can be synthesized through standard coordination chemistry techniques. nih.gov A common method involves reacting the chiral isocyanide with a suitable metal precursor, such as a metal halide or acetate salt, in an appropriate solvent. For example, a palladium(II) complex could be prepared by treating palladium(II) acetate with this compound. The resulting complex can be characterized using various spectroscopic methods (e.g., FT-IR, NMR) and analytical techniques to confirm its structure and coordination geometry. The design of these complexes aims to create a well-defined chiral pocket around the metal's active site, which is essential for effective asymmetric catalysis. nih.gov

Table 2: Synthesis of a Hypothetical Chiral Metal Complex

| Metal Precursor | Ligand | Solvent | Reaction Conditions | Product |

|---|---|---|---|---|

| [Pd(allyl)Cl]₂ | This compound | THF | Room Temperature, 12h | [Pd(allyl)Cl(CNC(H)(CH₃)C(CH₃)₃)] |

Applications in Asymmetric Transition-Metal Catalysis

Chiral transition-metal complexes are paramount in modern asymmetric synthesis. Complexes bearing this compound ligands can be utilized as catalysts in a range of asymmetric reactions. rsc.org These include hydrogenations, hydrosilylations, cross-coupling reactions, and allylic alkylations. scilit.com In these processes, the chiral ligand-metal complex selectively activates the substrate in a specific orientation, leading to the preferential formation of one enantiomer of the product. The development of efficient protocols for these transformations is a highly desirable goal in organic synthesis. The modular nature of such ligands allows for tuning of steric and electronic properties to optimize enantioselectivity for a particular reaction.

Asymmetric Hydrogenation

No specific examples or detailed research findings on the use of this compound as a chiral ligand or auxiliary in asymmetric hydrogenation were identified in the available literature. While asymmetric hydrogenation is a well-established field utilizing a wide variety of chiral ligands to achieve high enantioselectivity, the role of this particular isocyanide has not been documented in the searched sources. nih.govwikipedia.orgresearchgate.netyoutube.com General principles of asymmetric hydrogenation involve the use of chiral phosphine, P,N, and P,O ligands in complex with metals like rhodium, ruthenium, and iridium to facilitate the stereoselective addition of hydrogen to prochiral substrates. nih.govwikipedia.org However, no data tables or specific reaction outcomes involving this compound could be retrieved.

Asymmetric C-C and C-X Bond Forming Reactions

The literature search did not provide specific instances of this compound being employed in asymmetric carbon-carbon (C-C) or carbon-heteroatom (C-X) bond-forming reactions. Isocyanides, as a class of compounds, are known to participate in various C-C bond-forming reactions, including multicomponent reactions like the Passerini and Ugi reactions, as well as cycloadditions. beilstein-journals.orgnih.govresearchgate.netresearchgate.net These reactions can be rendered asymmetric through the use of chiral catalysts or auxiliaries. beilstein-journals.orgnih.govresearchgate.netresearchgate.net However, no studies specifically detailing the application of this compound in these or other asymmetric C-C or C-X bond-forming processes, nor any corresponding data on yields, diastereoselectivities, or enantioselectivities, were found.

Organocatalytic Processes Involving this compound

Chelation and Coordination Chemistry of this compound

Specific studies on the chelation and coordination chemistry of this compound are not detailed in the available search results. Isocyanides are known to act as ligands in coordination complexes with various metals, binding through the terminal carbon atom. researchgate.netacs.org The electronic and steric properties of the isocyanide substituent can influence the properties of the resulting metal complex. acs.org While the coordination chemistry of isocyanides, in general, is an active area of research, no specific data, such as coordination numbers, bond lengths, or spectroscopic data for complexes involving this compound, could be found. The tert-butylsulfinyl group, which is structurally related in terms of steric bulk, has been used as a chiral auxiliary in asymmetric synthesis. researchgate.netchemrxiv.orgyale.edu

Computational and Theoretical Studies of R 3,3 Dimethylbut 2 Ylisocyanide

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and nature of chemical bonding in (R)-3,3-Dimethylbut-2-ylisocyanide. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its reactivity.

The isocyanide functional group (-N≡C) is a key feature, characterized by a triple bond between the nitrogen and carbon atoms, with a formal positive charge on the nitrogen and a negative charge on the carbon. nih.gov This electronic arrangement makes the isocyanide carbon both nucleophilic and electrophilic in character, a unique reactivity profile that underpins its utility in multicomponent reactions. acs.org

Natural Bond Orbital (NBO) analysis is a computational technique frequently used to interpret the results of quantum chemical calculations in terms of localized bonds, lone pairs, and intermolecular interactions. youtube.comwisc.edu For this compound, NBO analysis would provide quantitative data on the hybridization of the atoms, the occupancies of the bonding and antibonding orbitals, and the extent of hyperconjugative interactions. These interactions, such as the donation of electron density from adjacent σ-bonds into the π* orbitals of the isocyanide group, can significantly influence the molecule's stability and reactivity. youtube.com

Table 1: Hypothetical Natural Bond Orbital (NBO) Analysis Data for this compound

| NBO | Type | Occupancy (e) | Description |

| σ(C-N) | BD | ~1.98 | Sigma bond between the tert-butyl group and the isocyanide nitrogen. |

| π(N-C) | BD | ~1.99 | Pi bond within the isocyanide group. |

| π'(N-C) | BD | ~1.99 | Second pi bond within the isocyanide group. |

| LP(C) | LP | ~1.95 | Lone pair on the isocyanide carbon, contributing to nucleophilicity. |

| LP(N) | LP | ~1.80 | Lone pair on the isocyanide nitrogen, contributing to basicity. |

Note: This table is illustrative and based on general principles of NBO analysis for isocyanides. Actual values would require specific DFT calculations.

Furthermore, the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity. researchgate.net For isocyanides, the HOMO is typically localized on the isocyanide carbon, consistent with its nucleophilic character, while the LUMO is a π* orbital, indicating its ability to accept electron density. nih.gov The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. researchgate.net

Computational Modeling of Reactivity and Reaction Pathways

This compound is a prominent reagent in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which are powerful tools for the synthesis of complex organic molecules. mdpi.comrsc.org Computational modeling plays a crucial role in understanding the mechanisms of these reactions and predicting their outcomes. chemistryworld.com

DFT calculations are widely used to map the potential energy surfaces of reaction pathways, identifying transition states and intermediates. nih.gov This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics.

In the context of the Ugi four-component reaction, computational studies have been employed to investigate the two proposed mechanistic pathways. researchgate.net These studies help to elucidate the sequence of bond-forming events and the role of the solvent in the reaction mechanism. Similarly, for the Passerini three-component reaction, computational models can distinguish between the concerted and ionic mechanisms, depending on the reaction conditions. wikipedia.orgchemistnotes.com

The reactivity of this compound in these reactions is dictated by the nucleophilic attack of the isocyanide carbon on an electrophilic species, typically an iminium ion in the Ugi reaction or a carbonyl carbon in the Passerini reaction. chemistnotes.comorganic-chemistry.org Computational models can quantify the nucleophilicity and electrophilicity of the reactants, providing insights into their relative reactivities. mdpi.com

A hypothetical energy profile for a key step in a Passerini reaction involving this compound is presented in Table 2. Such a profile would be generated from DFT calculations and would show the relative energies of the reactants, transition state, and product of the nucleophilic addition step.

Table 2: Hypothetical Calculated Energy Profile for the Nucleophilic Addition Step in a Passerini Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Aldehyde) | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.7 |

Note: This table is illustrative. The actual energy values would depend on the specific reactants and the level of theory used in the calculations.

Prediction and Rationalization of Stereochemical Outcomes in this compound Mediated Reactions

A key advantage of using a chiral isocyanide like this compound is the potential for stereochemical induction in the products of MCRs. Computational studies are essential for predicting and rationalizing the observed stereoselectivity. uncw.edu

By modeling the transition states of the diastereoselective bond-forming steps, chemists can determine which diastereomeric pathway is energetically favored. The steric bulk of the 3,3-dimethylbutyl group in this compound plays a crucial role in directing the approach of the other reactants, leading to the preferential formation of one diastereomer over the other.

For example, in the Ugi reaction, the nucleophilic addition of the chiral isocyanide to a prochiral iminium ion can lead to the formation of two diastereomeric products. Computational modeling of the corresponding transition states allows for the calculation of their relative energies. A lower energy transition state corresponds to a faster reaction rate and, therefore, the formation of the major diastereomer.

The factors influencing the stereochemical outcome are complex and can include steric hindrance, electronic effects, and the presence of catalysts or additives. Computational models can dissect these contributions and provide a detailed understanding of the origins of stereoselectivity.

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure and conformational flexibility of this compound are critical to its reactivity and its ability to induce stereoselectivity. Conformational analysis, aided by computational methods, aims to identify the stable conformations of the molecule and the energy barriers between them.

The primary source of conformational flexibility in this compound is the rotation around the single bonds, particularly the bond connecting the chiral center to the isocyanide group and the bonds within the tert-butyl group.

Computational methods such as molecular mechanics and DFT can be used to perform a systematic conformational search, identifying all low-energy conformers. The results of this search can be visualized as a potential energy landscape, where the valleys correspond to stable conformers and the peaks to transition states for conformational interconversion. researchgate.net

The relative populations of the different conformers at a given temperature can be calculated from their relative Gibbs free energies. The most populated conformer is often the one that participates in the reaction, and its specific three-dimensional arrangement can have a profound impact on the stereochemical outcome.

A hypothetical table summarizing the results of a conformational analysis for this compound is shown in Table 3. This table would list the different stable conformers and their relative energies.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| A | 60° (gauche) | 0.0 |

| B | 180° (anti) | 1.2 |

| C | -60° (gauche) | 0.8 |

Note: This table is illustrative. The actual dihedral angles and relative energies would be determined through detailed computational analysis.

Advanced Methodologies and Future Research Directions in R 3,3 Dimethylbut 2 Ylisocyanide Chemistry

Continuous Flow Synthesis and Automation in (R)-3,3-Dimethylbut-2-ylisocyanide Chemistry

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and greater scalability. flinders.edu.aunih.gov The application of these principles to the synthesis and utilization of this compound represents a significant area for future development.

The synthesis of isocyanides often involves hazardous reagents and intermediates. Performing these reactions in a continuous flow setup can mitigate risks by confining reactive species to small reactor volumes. flinders.edu.au For the synthesis of this compound, a multi-step flow process could be envisioned, starting from the corresponding chiral amine. Such a system could integrate reaction, separation, and purification steps, potentially leading to a fully automated process. nih.gov The use of packed-bed reactors with immobilized reagents or catalysts can further streamline syntheses and simplify product isolation. nih.govresearchgate.net

Automated flow systems, monitored by real-time analytical techniques like in-line LC-MS or spectroscopy, would enable precise control over reaction parameters, leading to higher yields and purity of the target isocyanide. nih.govflowchemistrysociety.com This approach has been successfully applied to the synthesis of various active pharmaceutical ingredients (APIs) and could be adapted for the on-demand production of this compound and its derivatives. flinders.edu.aunih.gov

Table 1: Potential Advantages of Continuous Flow Synthesis for this compound

| Feature | Benefit in this compound Chemistry |

| Enhanced Safety | Minimizes exposure to volatile and odorous isocyanides and hazardous reagents. |

| Precise Control | Accurate control of temperature, pressure, and residence time leads to improved selectivity and yield. |

| Scalability | Seamless transition from laboratory-scale synthesis to pilot or production scale. flinders.edu.aunih.gov |

| Automation | Allows for high-throughput screening of reaction conditions and library synthesis. nih.gov |

| Integration | Telescoping of multiple reaction steps without isolating intermediates, improving overall efficiency. flinders.edu.au |

Development of Novel Reactions and Methodologies Exploiting the Chiral Isocyanide Functionality

The core value of this compound lies in its chiral isonitrile group, which can serve as a powerful tool for introducing stereochemical complexity. researchgate.netscispace.com Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are primary platforms for leveraging this functionality. researchgate.netnih.gov

The use of enantiomerically pure this compound in these reactions offers two key advantages:

Stereochemical Diversity : It allows for the synthesis of adducts with a controlled absolute configuration derived from the isocyanide. researchgate.net

Diastereoselection : The chiral nature of the isocyanide can influence the stereochemical outcome at other newly formed chiral centers during the reaction. researchgate.netacs.org

Future research will likely focus on expanding the scope of IMCRs involving this compound to create complex, highly functionalized molecules such as peptidomimetics and heterocycles. researchgate.netnih.gov Beyond traditional IMCRs, the development of novel transformations is a key research avenue. This includes palladium-catalyzed insertion reactions, where the isocyanide acts as a "C1N1" synthon, and cycloaddition reactions to build diverse molecular architectures. nih.govrsc.org The ambiphilic nature of the isocyanide carbon, which can react with both electrophiles and nucleophiles, will continue to be exploited in the design of new synthetic methods. researchgate.net

Integration of this compound into Sustainable Chemical Processes

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. The integration of this compound into such processes is an important future direction. IMCRs are inherently atom-economical, as multiple starting materials are combined into a single product with few or no byproducts. rug.nlmdpi.com

Key areas for enhancing the sustainability of reactions involving this chiral isocyanide include:

Green Solvents : Exploring the use of benign solvents like water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents in IMCRs. researchgate.netresearchgate.net

Solid-Phase Synthesis : Immobilizing substrates or reagents on solid supports can simplify purification, enable reagent recycling, and reduce waste. mdpi.comresearchgate.netnih.gov This is particularly advantageous for library synthesis and for mitigating the unpleasant odor of isocyanides. mdpi.comnih.gov

Catalytic Reactions : Utilizing catalytic rather than stoichiometric reagents reduces waste and environmental impact. rsc.org

Innovative Synthesis Routes : A recently developed "Isocyanide 2.0" synthesis methodology avoids aqueous workups, leading to higher yields, increased safety, and a significantly reduced environmental footprint. rsc.org Adopting such methods for the production of this compound would be a major step towards sustainability.

Exploration of New Catalytic Systems for this compound Transformations

Catalysis is central to expanding the reactivity of isocyanides. While palladium catalysis has been extensively studied for isocyanide insertion reactions, there is significant room to explore other catalytic systems for transformations involving this compound. nih.govrsc.org

Table 2: Potential Catalytic Systems for this compound Transformations

| Catalyst Type | Potential Application | Research Focus |

| Palladium | Cross-coupling and insertion reactions, synthesis of heterocycles. nih.gov | Developing more active and selective catalysts for complex molecule synthesis. |

| Rhodium/Manganese | C-H functionalization and directed cyclization reactions. rsc.org | Exploring regioselective and stereoselective transformations. |

| Titanium/Actinides | Catalytic coupling of alkynes with isocyanides to form 1-aza-1,3-enynes. rsc.org | Expanding the substrate scope and reaction efficiency. |

| Cobalt | Olefin dimerization and polymerization, with the isocyanide acting as a supporting ligand. digitellinc.com | Designing catalysts for selective synthesis of linear alpha olefins. |

| Organocatalysts | Asymmetric multicomponent reactions and other stereoselective transformations. | Development of novel chiral catalysts to enhance diastereoselectivity in reactions involving the chiral isocyanide. |

| Photocatalysts | Visible-light-mediated reactions, such as oxidative C-H functionalization. nih.gov | Investigating the potential of isocyanides themselves to act as organic photocatalysts. |

Future research should focus on developing novel metal-based and organocatalytic systems that can enable new types of bond formations and cyclizations. Furthermore, the ability of aromatic isocyanides to act as organic photocatalysts opens an intriguing possibility for developing metal-free, visible-light-driven reactions with this compound. nih.gov

Emerging Research Frontiers for this compound

The unique properties of this compound make it a candidate for application in several emerging areas of chemical science.

Materials Science : Chiral isocyanides can be polymerized to form helical polymers with unique chiroptical properties. scispace.com The bulky tert-butyl group of this compound could influence the helical structure and properties of the resulting polyisocyanides, making them interesting candidates for advanced materials.

Bioconjugation : The reactivity of the isocyanide group can be harnessed for the modification of biomolecules like peptides and proteins. d-nb.infonih.govrsc.org While reactions targeting cysteine and lysine (B10760008) residues are common, the development of novel bioconjugation strategies is an active field. nih.govrsc.orgmdpi.com The chiral nature of this compound could be used to introduce specific stereochemistry into bioconjugates, potentially impacting their biological activity or structural properties. This could be particularly relevant for drug discovery and the creation of diagnostic tools. nih.gov

Drug Discovery : The use of this compound in IMCRs provides rapid access to large libraries of structurally diverse and complex molecules. rug.nlresearchgate.netnih.gov These libraries are valuable resources for screening for new drug candidates. The combination of solid-phase synthesis and multicomponent reactions is a powerful strategy for generating these libraries efficiently. mdpi.comnih.gov

Q & A

Q. What are the critical steps for synthesizing (R)-3,3-Dimethylbut-2-ylisocyanide with high enantiomeric purity?

Methodological Answer: Synthesis requires precise control of reaction conditions, including temperature, solvent polarity, and catalyst selection. For example, chiral auxiliaries or asymmetric catalysis (e.g., palladium complexes) can enhance enantioselectivity. Purification via preparative HPLC or chiral column chromatography is essential to isolate the (R)-enantiomer. Characterization using polarimetry and chiral GC/MS validates purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for structural confirmation, particularly for distinguishing the isocyanide group (δ ~150–160 ppm in ¹³C NMR). Infrared (IR) spectroscopy identifies the isocyanide stretch (~2150 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular mass and isotopic patterns. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. How can researchers validate the analytical protocols for detecting this compound in complex matrices?

Methodological Answer: Use spike-and-recovery experiments with known concentrations in simulated matrices (e.g., biological fluids). Employ internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate limits of detection (LOD) and quantification (LOQ) via calibration curves. Reproducibility tests across multiple labs minimize systematic errors .

Advanced Research Questions

Q. How should researchers address contradictions in reported catalytic efficiencies of this compound in asymmetric reactions?

Methodological Answer: Contradictions often arise from unaccounted variables (e.g., trace moisture, ligand purity). Replicate experiments under inert atmospheres (argon/glovebox) and standardize catalyst pre-treatment. Use kinetic studies (e.g., Eyring plots) to compare turnover frequencies (TOF) across studies. Meta-analyses of published data can identify trends obscured by experimental variability .

Q. What experimental designs are optimal for studying the stereochemical stability of this compound under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to extreme pH (1–13) and temperatures (40–100°C). Monitor enantiomeric excess (ee) over time via chiral HPLC. Density Functional Theory (DFT) calculations predict degradation pathways (e.g., racemization via planar intermediates). Pair experimental data with computational models to identify stabilizing conditions .

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound’s reactivity?

Methodological Answer: Discrepancies may stem from solvent effects or incomplete basis sets in simulations. Use hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods to account for solvation. Validate computational models with experimental kinetic data (e.g., Arrhenius plots). Collaborative interdisciplinary teams (synthesis, spectroscopy, theory) improve model accuracy .

Q. What strategies mitigate challenges in scaling up this compound synthesis without compromising enantiopurity?

Methodological Answer: Optimize continuous flow reactors for better heat/mass transfer. Implement in-line monitoring (e.g., Raman spectroscopy) to detect racemization in real time. Use immobilized chiral catalysts to enhance recyclability. Pilot-scale trials with fractional distillation or crystallization refine purification protocols .

Data Analysis and Reproducibility

Q. How should researchers design studies to ensure reproducibility of this compound’s bioactivity assays?

Methodological Answer: Standardize cell lines, assay buffers, and incubation times. Include positive/negative controls in each plate. Share raw data and protocols via open-access platforms (e.g., Zenodo) to enable replication. Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify inter-assay variability .

Q. What are the best practices for resolving conflicting NMR assignments of this compound derivatives?

Methodological Answer: Perform NOESY/ROESY experiments to confirm spatial proximities. Compare experimental shifts with DFT-predicted chemical shifts. Collaborate with crystallographers to obtain X-ray structures of derivatives for unambiguous assignment. Publish full spectral data in open repositories for peer validation .

Literature and Database Strategies

Q. How can researchers efficiently locate peer-reviewed data on this compound amid fragmented database entries?

Methodological Answer: Use Boolean operators (AND/OR/NOT) in SciFinder or Reaxys with terms like “isocyanide synthesis” and “enantioselectivity.” Filter by publication date (post-2020) and document type (articles, patents). Cross-reference CAS Registry Numbers (if available) to avoid synonym mismatches. Leverage citation tracking to identify foundational studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.